Balsalazide sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

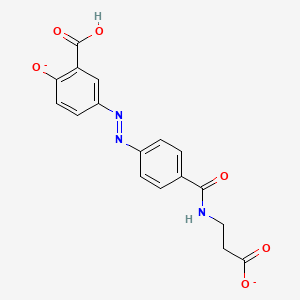

Balsalazide sodium is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. It is a prodrug that releases mesalazine (5-aminosalicylic acid) in the colon, which is the active therapeutic agent. This compound is usually administered orally in the form of its disodium salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Balsalazide sodium involves several key steps:

Acylation Reaction: The starting material, 4-aminobenzoic acid, is acylated with glycine to form 4-amino hippuric acid.

Diazotization Reaction: The 4-amino hippuric acid is treated with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with salicylic acid to produce Balsalazide

Industrial Production Methods

In industrial settings, the preparation of this compound involves:

Purification of Balsalazide Acid: The crude Balsalazide acid is dissolved in dimethylformamide or dimethyl sulfoxide, followed by decolorization and crystallization using ethyl alcohol.

Formation of this compound: Sodium hydroxide solution is added to the purified Balsalazide acid solution, followed by the addition of ethyl alcohol to crystallize this compound.

Chemical Reactions Analysis

Types of Reactions

Balsalazide sodium undergoes various chemical reactions, including:

Hydrolysis: Under acidic and alkaline conditions, this compound can hydrolyze, resulting in the degradation of the compound.

Common Reagents and Conditions

Oxidation: Chloramine-T and bromamine-T in hydrochloric acid medium.

Hydrolysis: Acidic or alkaline conditions.

Major Products

Scientific Research Applications

Balsalazide sodium has several scientific research applications:

Mechanism of Action

Balsalazide sodium is delivered intact to the colon, where it is cleaved by bacterial azoreduction to release mesalazine (5-aminosalicylic acid) and 4-aminobenzoyl-β-alanine. Mesalazine exerts its anti-inflammatory effects locally in the gastrointestinal tract by inhibiting the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Mesalazine (5-aminosalicylic acid): The active agent released from Balsalazide sodium.

Sulfasalazine: Another prodrug that releases mesalazine in the colon.

Olsalazine: A dimer of mesalazine that is also used to treat ulcerative colitis

Uniqueness

This compound is unique in its ability to deliver mesalazine directly to the colon, bypassing the small intestine. This targeted delivery enhances its efficacy in treating ulcerative colitis compared to other similar compounds .

Properties

Molecular Formula |

C17H13N3O6-2 |

|---|---|

Molecular Weight |

355.30 g/mol |

IUPAC Name |

3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate |

InChI |

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/p-2 |

InChI Key |

IPOKCKJONYRRHP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.